
VU 0361737
概要
科学的研究の応用
VU0361737 has been extensively studied for its neuroprotective properties. It is particularly noted for its potential in Parkinson’s disease research due to its ability to modulate the mGluR4 receptor . Additionally, it has applications in:
Chemistry: Used as a tool compound to study allosteric modulation of mGluR4.
Biology: Investigated for its effects on neuronal cells and its potential to protect against neurodegenerative conditions.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting mGluR4.
作用機序
VU0361737は、mGluR4受容体に結合してその活性を高めることで効果を発揮します。 この正の異所性調節は、天然のリガンドであるグルタミン酸の存在下で受容体の活性化を増加させます。 受容体活性の強化は神経保護効果に関連しており、神経変性疾患の治療のための有望な候補となっています .
類似の化合物との比較
類似の化合物
VU0155041: 類似の神経保護特性を持つmGluR4の別の正の異所性調節剤です。
VU0422288: mGluR4に対する選択性と、神経変性疾患における潜在的な治療用途で知られています。
独自性
VU0361737は、mGluR4の正の異所性調節剤としての高い選択性と効力により際立っています。 中枢神経系に浸透し、神経保護効果を発揮する能力は、特にパーキンソン病研究において価値が高いです .
生化学分析
Biochemical Properties
VU 0361737 interacts with the metabotropic glutamate receptor 4 (mGluR 4). It has EC50 values of 240 nM and 110 nM for human and rat mGluR 4 receptors, respectively . It displays weak activity at mGlu 5 and mGlu 8 receptors and is inactive at mGlu 1, mGlu 2, mGlu 3, mGlu 6, and mGlu 7 receptors .
Cellular Effects
This compound has been shown to have neuroprotective effects . It partially attenuates the Staurosporine and Doxorubicin-evoked cell death on human neuroblastoma SH-SY5Y cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a positive allosteric modulator of mGluR 4 . This means it binds to a site on the mGluR 4 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its ligand, glutamate.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits terminal elimination half-lives (rat 1.9 h) due to high plasma clearance (894 mL/min/kg) following Intraperitoneal injection (rat 10 mg/kg) .
Dosage Effects in Animal Models
In animal models, specifically male Sprague-Dawley rats, this compound was administered via intraperitoneal injection at a dosage of 10 mg/kg . The compound exhibited a terminal elimination half-life of 1.9 hours due to high plasma clearance .
Transport and Distribution
It is known to be a CNS penetrant , indicating that it can cross the blood-brain barrier and reach the central nervous system.
準備方法
合成経路と反応条件
VU0361737の合成には、適切な条件下で4-クロロ-3-メトキシアニリンと2-ピリジンカルボン酸クロリドを反応させて、目的のカルボキサミドを生成することが含まれます。 この反応は通常、トリエチルアミンなどの塩基を必要とし、ジクロロメタンなどの有機溶媒中で行われます .
工業生産方法
VU0361737の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることになります。 これには、反応条件、精製ステップを最適化し、工業安全および環境規制への準拠を確保することが含まれます。
化学反応の分析
反応の種類
VU0361737は、芳香環上のクロロ基とメトキシ基の存在により、主に置換反応を起こします。 これらの基は、適切な条件下で置換されて、さまざまな誘導体を形成することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。 反応は通常、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で行われます。
酸化と還元:
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンによる置換はアミド誘導体を生成し、還元は対応するアミンの形成につながる可能性があります。
科学研究の用途
VU0361737は、その神経保護特性について広く研究されてきました。 特に、mGluR4受容体を調節する能力により、パーキンソン病研究において潜在的な可能性があるとされています . さらに、以下のような用途があります。
化学: mGluR4の異所性調節の研究にツール化合物として使用されます。
生物学: 神経細胞に対する影響とその神経変性疾患に対する保護の可能性について調査されています。
医学: 神経変性疾患の潜在的な治療薬として探索されています。
産業: mGluR4を標的とする新しい薬理学的薬剤の開発に使用されています。
類似化合物との比較
Similar Compounds
VU0155041: Another positive allosteric modulator of mGluR4 with similar neuroprotective properties.
VU0422288: Known for its selectivity towards mGluR4 and potential therapeutic applications in neurodegenerative diseases.
Uniqueness
VU0361737 stands out due to its high selectivity and potency as a positive allosteric modulator of mGluR4. Its ability to penetrate the central nervous system and provide neuroprotective effects makes it particularly valuable in the context of Parkinson’s disease research .
生物活性
VU 0361737 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, summarizing its mechanism of action, pharmacokinetics, and relevant case studies that highlight its therapeutic potential.
This compound enhances the activity of mGluR4 by binding to an allosteric site on the receptor. This modulation increases the receptor's response to glutamate, its natural ligand. The compound exhibits distinct pharmacological properties:
- EC50 Values :
- Human mGluR4: 240 nM
- Rat mGluR4: 110 nM
This indicates a higher potency in rat models, which can be critical for preclinical studies .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- High Plasma Clearance : 894 mL/min/kg
- Terminal Elimination Half-Life : Approximately 1.9 hours in rats following intraperitoneal injection at a dosage of 10 mg/kg .
These properties suggest that while this compound is rapidly cleared from the system, its CNS penetrance allows it to effectively cross the blood-brain barrier, making it a viable candidate for central nervous system applications.
Neuroprotective Properties
This compound has been investigated for its neuroprotective effects. In laboratory settings, it has demonstrated:
- Inhibition of Neuronal Cell Death : The compound has shown potential in protecting neuronal cells from apoptosis induced by neurotoxic agents.
- Influence on Neurotransmission : By modulating mGluR4, this compound can alter neurotransmission dynamics, which may help mitigate symptoms associated with neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the effects of this compound in various experimental models:
- Parkinson's Disease Models :
- Anxiety and Stress Responses :
Summary Table of Biological Activity
Parameter | Value |
---|---|
Target Receptor | mGluR4 |
EC50 (Human) | 240 nM |
EC50 (Rat) | 110 nM |
Plasma Clearance | 894 mL/min/kg |
Half-Life (Rat) | 1.9 hours |
Dosage for Studies (Rat) | 10 mg/kg |
Neuroprotective Effects | Yes |
Potential Applications | Parkinson's Disease, Anxiety Disorders |
Future Directions
Research into this compound is ongoing, with future studies aimed at:
- Exploring its effects in human clinical trials.
- Investigating structure-activity relationships (SAR) to optimize its pharmacological properties.
- Evaluating long-term safety and efficacy profiles in chronic disease models.
特性
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUXFNGXHNNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657816 | |
Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161205-04-4 | |
Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does VU0361737 interact with its target and what are the downstream effects?
A1: VU0361737 acts as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4) [, ]. Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site and enhance the receptor's response to glutamate, its natural ligand. This modulation of mGluR4 activity has been implicated in various neurological processes, making VU0361737 a potential therapeutic agent for conditions such as Parkinson's disease and anxiety disorders.
Q2: What is known about the structure-activity relationship (SAR) of VU0361737?
A2: While specific SAR studies for VU0361737 are limited in the provided literature, its classification as a heterobiarylamide highlights a structural class known to exhibit mGluR4 PAM activity []. Further research exploring modifications to its core structure could provide valuable insights into optimizing its potency, selectivity, and pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。